molecular formula C20H24N4O2 B5036052 1-cyclopropyl-N-[[1-(2-methylphenyl)pyrazol-4-yl]methyl]-6-oxopiperidine-3-carboxamide

1-cyclopropyl-N-[[1-(2-methylphenyl)pyrazol-4-yl]methyl]-6-oxopiperidine-3-carboxamide

Cat. No.: B5036052
M. Wt: 352.4 g/mol
InChI Key: ZVLHEXUXWLFGLQ-UHFFFAOYSA-N
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Description

1-cyclopropyl-N-[[1-(2-methylphenyl)pyrazol-4-yl]methyl]-6-oxopiperidine-3-carboxamide is a complex organic compound that features a piperidine ring, a pyrazole moiety, and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopropyl-N-[[1-(2-methylphenyl)pyrazol-4-yl]methyl]-6-oxopiperidine-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of a piperidine derivative with a pyrazole derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction parameters to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-cyclopropyl-N-[[1-(2-methylphenyl)pyrazol-4-yl]methyl]-6-oxopiperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-cyclopropyl-N-[[1-(2-methylphenyl)pyrazol-4-yl]methyl]-6-oxopiperidine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-cyclopropyl-N-[[1-(2-methylphenyl)pyrazol-4-yl]methyl]-6-oxopiperidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-cyclopropyl-N-[[1-(2-methylphenyl)pyrazol-4-yl]methyl]-6-oxopiperidine-3-carboxamide
  • This compound

Uniqueness

This compound stands out due to its unique combination of structural features, which confer specific chemical and biological properties

Properties

IUPAC Name

1-cyclopropyl-N-[[1-(2-methylphenyl)pyrazol-4-yl]methyl]-6-oxopiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2/c1-14-4-2-3-5-18(14)24-12-15(11-22-24)10-21-20(26)16-6-9-19(25)23(13-16)17-7-8-17/h2-5,11-12,16-17H,6-10,13H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVLHEXUXWLFGLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C=C(C=N2)CNC(=O)C3CCC(=O)N(C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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